molecular formula C7H7Cl2NO3S B6181891 2,4-dichloro-5-methoxybenzene-1-sulfonamide CAS No. 2385285-00-5

2,4-dichloro-5-methoxybenzene-1-sulfonamide

Cat. No.: B6181891
CAS No.: 2385285-00-5
M. Wt: 256.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-5-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7Cl2NO3S and a molecular weight of 256.11 g/mol . It is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5-methoxybenzene-1-sulfonamide typically involves the sulfonation of 2,4-dichloro-5-methoxybenzene. This can be achieved by reacting 2,4-dichloro-5-methoxybenzene with chlorosulfonic acid under controlled conditions to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of sulfonation and subsequent conversion to the sulfonamide, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-dichloro-5-methoxybenzene-1-sulfonamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its ability to inhibit certain enzymes, making it valuable in both research and potential therapeutic applications .

Properties

CAS No.

2385285-00-5

Molecular Formula

C7H7Cl2NO3S

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.